molecular formula C7H8FNO3S B14824007 N-(2-Fluoro-5-hydroxyphenyl)methanesulfonamide

N-(2-Fluoro-5-hydroxyphenyl)methanesulfonamide

Cat. No.: B14824007
M. Wt: 205.21 g/mol
InChI Key: MFARONZHDBTLHY-UHFFFAOYSA-N
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Description

N-(2-Fluoro-5-hydroxyphenyl)methanesulfonamide: is an organic compound with the molecular formula C7H8FNO3S and a molecular weight of 205.208 g/mol . This compound is characterized by the presence of a fluorine atom, a hydroxyl group, and a methanesulfonamide group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.

Properties

Molecular Formula

C7H8FNO3S

Molecular Weight

205.21 g/mol

IUPAC Name

N-(2-fluoro-5-hydroxyphenyl)methanesulfonamide

InChI

InChI=1S/C7H8FNO3S/c1-13(11,12)9-7-4-5(10)2-3-6(7)8/h2-4,9-10H,1H3

InChI Key

MFARONZHDBTLHY-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=C(C=CC(=C1)O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Fluoro-5-hydroxyphenyl)methanesulfonamide typically involves the reaction of 2-fluoro-5-hydroxyaniline with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate sulfonamide, which is then purified to obtain the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(2-Fluoro-5-hydroxyphenyl)methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be used for substitution reactions.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-Fluoro-5-hydroxyphenyl)methanesulfonamide has several scientific research applications, including:

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential as an enzyme inhibitor.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
  • Used in drug discovery and development processes.

Industry:

  • Utilized in the production of specialty chemicals and materials.
  • Applied in the development of new catalysts and reagents.

Mechanism of Action

The mechanism of action of N-(2-Fluoro-5-hydroxyphenyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The presence of the fluorine atom and hydroxyl group enhances its binding affinity and specificity .

Comparison with Similar Compounds

  • N-(2-Fluorophenyl)methanesulfonamide
  • N-(2-Hydroxyphenyl)methanesulfonamide

Comparison:

  • N-(2-Fluoro-5-hydroxyphenyl)methanesulfonamide is unique due to the presence of both fluorine and hydroxyl groups, which confer distinct chemical and biological properties.
  • N-(2-Fluorophenyl)methanesulfonamide lacks the hydroxyl group, which may affect its reactivity and biological activity.
  • N-(2-Hydroxyphenyl)methanesulfonamide lacks the fluorine atom, which may influence its binding affinity and specificity.

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